N-(3-methylpent-1-yn-3-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-methylpent-1-yn-3-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-4-11(3,5-2)12-10(13)9-7-6-8-14-9/h1,6-8H,5H2,2-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNFAADMGZVOKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)NC(=O)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Primary Amines
The secondary amine 3-methylpent-1-yn-3-amine is synthesized via alkylation of a primary amine (e.g., methylamine) with 3-methylpent-1-yn-3-yl bromide in dimethylformamide (DMF) using potassium carbonate as a base. This method, adapted from thiourea synthesis protocols, achieves moderate yields (50–65%) but requires stringent control over stoichiometry to minimize over-alkylation.
Procedure :
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Combine methylamine (2.0 eq), K₂CO₃ (2.0 eq), and 3-methylpent-1-yn-3-yl bromide (1.0 eq) in DMF (0.5 M).
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Stir at room temperature for 12 hours.
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Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (petroleum ether/ethyl acetate).
Gabriel Synthesis
An alternative route employs the Gabriel synthesis to avoid direct handling of volatile amines. Here, 3-methylpent-1-yn-3-yl bromide reacts with potassium phthalimide, followed by hydrazinolysis to release the free amine. This two-step process offers higher purity (70–80% yield) but extends synthesis time.
Key Reaction :
Activation of Thiophene-2-Carboxylic Acid
Acid Chloride Formation
Thiophene-2-carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form thiophene-2-carbonyl chloride , a reactive intermediate amenable to nucleophilic acyl substitution. Excess thionyl chloride is removed under reduced pressure to prevent side reactions during subsequent coupling.
Optimization Data :
| Activator | Temperature (°C) | Yield (%) |
|---|---|---|
| SOCl₂ | 70 | 92 |
| Oxalyl Cl₂ | 25 | 88 |
In Situ Activation via Coupling Reagents
For substrates sensitive to acid chlorides, carbodiimide-based reagents like EDCl/HOBt facilitate direct coupling. This method avoids isolating the acid chloride, improving safety and efficiency.
Procedure :
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Dissolve thiophene-2-carboxylic acid (1.0 eq), EDCl (1.2 eq), and HOBt (1.1 eq) in dichloromethane (DCM).
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Add 3-methylpent-1-yn-3-amine (1.1 eq) and stir for 6 hours at 25°C.
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Wash with NaHCO₃, dry over MgSO₄, and concentrate.
Coupling Strategies for Amide Bond Formation
Schotten-Baumann Reaction
The Schotten-Baumann protocol couples thiophene-2-carbonyl chloride with 3-methylpent-1-yn-3-amine in a biphasic system (water/dichloromethane) with sodium hydroxide as a base. This method achieves 75–85% yield but requires rapid mixing to prevent hydrolysis of the acid chloride.
Critical Parameters :
-
Molar Ratio : 1:1.05 (acid chloride:amine)
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Temperature : 0–5°C (prevents alkyne degradation)
Solvent Effects on Coupling Efficiency
Polar aprotic solvents like DMF enhance reaction rates by stabilizing intermediates, while ethereal solvents (THF) improve selectivity. Data from analogous carboxamide syntheses show:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 88 | 95 |
| THF | 82 | 97 |
| DCM | 78 | 93 |
Microwave-Assisted Coupling
Microwave irradiation (100°C, 30 minutes) reduces reaction time from hours to minutes, achieving 90% yield with minimal byproducts. This method is ideal for scale-up but requires specialized equipment.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, petroleum ether/ethyl acetate 4:1). The target compound elutes at Rf = 0.3–0.4, isolated in >95% purity.
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 3.6 Hz, 1H, thiophene H-3), 7.12 (d, J = 5.0 Hz, 1H, thiophene H-4), 3.45 (s, 2H, CH₂-C≡C), 1.85 (s, 6H, (CH₃)₂).
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IR (cm⁻¹): 3270 (N-H stretch), 2105 (C≡C), 1650 (C=O).
Challenges and Mitigation Strategies
Scientific Research Applications
Chemical Properties and Structure
N-(3-methylpent-1-yn-3-yl)thiophene-2-carboxamide features a thiophene ring, which is known for its electron-rich properties, making it a versatile building block in organic synthesis. The presence of the carboxamide functional group enhances its solubility and reactivity, allowing for diverse applications in chemical reactions and biological interactions.
Medicinal Chemistry
The compound has shown significant promise as a bioactive molecule with potential therapeutic applications. Its structural components contribute to various biological activities:
- Antimicrobial Activity : Studies indicate that compounds with thiophene moieties exhibit antimicrobial properties. Research has demonstrated that this compound can inhibit the growth of several bacterial strains, particularly Gram-positive bacteria. This makes it a candidate for developing new antibiotics.
- Anticancer Properties : In vitro and in vivo studies have suggested that this compound may possess anticancer effects. Animal model studies reported reductions in tumor size when treated with this compound, indicating its potential as an anticancer agent.
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Anticancer | Reduction in tumor size |
Organic Electronics
This compound is being explored for its applications in organic semiconductors . Its thiophene structure allows it to be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films makes it suitable for electronic applications where charge transport properties are critical.
Material Science
The compound can serve as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to materials with tailored properties for specific applications, such as sensors or catalysts in organic reactions.
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, this compound was tested against clinical isolates of various bacteria. The results indicated robust antibacterial activity, particularly against Staphylococcus aureus and other Gram-positive organisms. This study highlights the compound's potential as a lead structure for developing new antibacterial agents.
Case Study 2: Anticancer Potential
A recent investigation focused on the anticancer properties of this compound using animal models. The study reported significant reductions in tumor volume and improved survival rates among treated subjects compared to control groups, showcasing its potential as a therapeutic agent against cancer.
Mechanism of Action
The mechanism of action of N-(3-methylpent-1-yn-3-yl)thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The thiophene ring may play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations:
Antitubercular Activity : Thiourea derivatives (e.g., Derivative 79) with bulky, halogenated substituents show enhanced activity against Mycobacterium tuberculosis resistant strains, likely due to improved binding to the InhA enzyme .
Anticancer Activity : Electron-withdrawing groups (e.g., 4-fluorophenyl in Compound 2b) enhance potency by mimicking colchicine-binding sites in tubulin, as demonstrated in 3D spheroid models .
Antioxidant Activity : Metal coordination (e.g., Co(II) in pyridinyl-substituted analogs) significantly boosts radical scavenging efficiency compared to free ligands .
Physicochemical Properties
The substituent’s electronic and steric effects influence lipophilicity, solubility, and bioavailability:
- Aryl/Thiourea Derivatives : Halogenated or methoxylated aryl groups (e.g., 4-chloro, 3,4,5-trimethoxy) improve target binding but may require formulation optimization for delivery .
Table 2: Characterization Techniques for Thiophene-2-carboxamides
Biological Activity
N-(3-methylpent-1-yn-3-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
The biological activity of this compound can be attributed to its interaction with various cellular pathways:
- Inhibition of Cancer Cell Growth : The compound has been shown to exhibit cytotoxic effects against several cancer cell lines. It may interfere with critical signaling pathways involved in cell proliferation and survival, particularly through the modulation of the phosphatidylinositol 3-kinase (PI3K) pathway, which is often activated in cancers .
- Lactate Dehydrogenase (LDH) Inhibition : Similar compounds have demonstrated the ability to inhibit LDH, an enzyme crucial for cancer metabolism. By reducing lactate production, these compounds can decrease the energy supply for rapidly proliferating cancer cells .
- Effects on Apoptosis : Research indicates that derivatives of thiophene compounds can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential, leading to cell death .
Case Studies
Several studies have investigated the biological activity of similar thiophene derivatives, providing insights into the potential applications of this compound:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of a series of thiophene-based compounds on human pancreatic cancer (MiaPaCa-2) and Ewing’s sarcoma (A673) cell lines. The results indicated that certain thiophene derivatives inhibited cellular lactate output and exhibited significant cytotoxicity, suggesting a promising avenue for cancer treatment .
- Mechanistic Insights : Another research focused on the role of these compounds in inducing multipolar mitotic spindles in centrosome-amplified human cancer cells. This process led to aberrant cell division and subsequent cell death, highlighting the potential for these compounds as anti-cancer agents .
Research Findings
The following table summarizes key findings from various studies regarding the biological activity of thiophene derivatives related to this compound:
Q & A
What are the established synthetic methodologies for preparing N-substituted thiophene-2-carboxamide derivatives, and how are they optimized for yield and purity?
Basic Research Question
The synthesis of thiophene-2-carboxamides typically involves coupling thiophene-2-carbonyl chloride with amines under anhydrous conditions. For example, N-(2-nitrophenyl)thiophene-2-carboxamide was synthesized by refluxing equimolar quantities of 2-thiophenecarbonyl chloride and 2-nitroaniline in acetonitrile . Key optimizations include:
- Reagent stoichiometry : A 1:1 molar ratio minimizes side reactions.
- Solvent selection : Polar aprotic solvents (e.g., CH₃CN, CH₂Cl₂) enhance reaction efficiency.
- Purification : Reverse-phase HPLC (e.g., methanol-water gradients) or recrystallization (e.g., methanol) ensures ≥95% purity .
- Characterization : Melting point analysis, IR (C=O, C-N stretches), and NMR (¹H/¹³C chemical shifts) confirm structural integrity .
How can stereochemical and conformational ambiguities in thiophene carboxamides be resolved using advanced analytical techniques?
Advanced Research Question
Stereochemical challenges arise in compounds with multiple chiral centers or restricted rotation (e.g., hindered amide bonds). For N-(2-nitrophenyl)thiophene-2-carboxamide , X-ray crystallography revealed dihedral angles between the thiophene and benzene rings (8.5–13.5°), confirming non-planar conformations . Methodological recommendations:
- Single-crystal X-ray diffraction : Resolves absolute configuration and intermolecular interactions (e.g., weak C–H⋯O/S bonds) .
- Dynamic NMR : Detects rotational barriers in amide bonds.
- DFT calculations : Predict stable conformers and compare with experimental data .
What strategies are employed to analyze contradictory bioactivity data among structurally similar thiophene carboxamides?
Advanced Research Question
Contradictions in biological activity (e.g., antibacterial vs. inactive analogs) often stem from subtle structural variations. For example:
- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the aryl ring enhance antibacterial activity by increasing electrophilicity .
- Assay standardization : Use MIC (Minimum Inhibitory Concentration) assays under consistent pH/temperature to minimize variability .
- Purity validation : LC-MS/HRMS identifies impurities (e.g., unreacted starting materials) that may skew bioactivity results .
How can computational tools predict the reactivity of the alkyne moiety in N-(3-methylpent-1-yn-3-yl)thiophene-2-carboxamide?
Advanced Research Question
The terminal alkyne group is prone to oxidation or cycloaddition reactions. Computational approaches include:
- Frontier Molecular Orbital (FMO) analysis : Predicts sites for electrophilic/nucleophilic attack.
- Density Functional Theory (DFT) : Models transition states for alkyne participation in click chemistry (e.g., Huisgen cycloaddition) .
- Molecular docking : Screens interactions with biological targets (e.g., enzymes with active-site cysteine residues) .
What experimental controls are critical when evaluating thiophene carboxamides in cellular assays (e.g., autophagy inhibition)?
Advanced Research Question
For studies like autophagy modulation (e.g., ULK1 inhibition), ensure:
- Positive controls : Use established inhibitors (e.g., ULK-101) to validate assay conditions .
- Cytotoxicity assays : Discern specific autophagy inhibition from general cell death (e.g., MTT/PI staining) .
- Metabolic stability : Test compound stability in cell culture media via LC-MS to rule out degradation artifacts .
How do solvent and temperature influence the crystallization of thiophene carboxamides for structural studies?
Basic Research Question
Crystallization conditions significantly impact crystal quality:
- Solvent polarity : Low-polarity solvents (e.g., hexane) yield slower crystal growth, improving diffraction quality.
- Temperature gradients : Gradual cooling from reflux to room temperature minimizes defects .
- Additives : Trace acetic acid can promote hydrogen-bonded networks, aiding crystal packing .
What are the limitations of IR and NMR in characterizing hygroscopic thiophene carboxamide intermediates?
Basic Research Question
Hygroscopic intermediates (e.g., amine precursors) require:
- Anhydrous handling : Use Schlenk lines or gloveboxes to prevent hydration.
- Deuterated solvents : DMSO-d₆ or CDCl₃ minimizes water peaks in NMR .
- KBr pellet drying : IR samples must be desiccated to avoid O–H stretches masking C=O signals .
How can structure-activity relationship (SAR) studies guide the design of thiophene carboxamides with enhanced target selectivity?
Advanced Research Question
SAR strategies include:
- Scaffold hopping : Replace the thiophene ring with furan/isoxazole to modulate electronic properties .
- Bioisosteric substitutions : Swap methylpentynyl groups with trifluoromethyl to enhance metabolic stability .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) using X-ray co-crystal data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
